molecular formula C12H14N2O2 B12226530 2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine

2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine

Cat. No.: B12226530
M. Wt: 218.25 g/mol
InChI Key: POLIKZSNJMEIOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the efficient construction of imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of anti-tuberculosis activity, it may inhibit key enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oxolan-3-yloxy)methyl]imidazo[1,2-a]pyridine is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Its oxolan-3-yloxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(oxolan-3-yloxymethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C12H14N2O2/c1-2-5-14-7-10(13-12(14)3-1)8-16-11-4-6-15-9-11/h1-3,5,7,11H,4,6,8-9H2

InChI Key

POLIKZSNJMEIOH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCC2=CN3C=CC=CC3=N2

Origin of Product

United States

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